molecular formula C18H17NO3S B7546687 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide

Cat. No.: B7546687
M. Wt: 327.4 g/mol
InChI Key: SUFKTLWYHHRRGD-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a naphthalene ring system substituted with a methoxy group and a sulfonamide group attached to a 2-methylphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide typically involves the following steps:

    Naphthalene Sulfonation: The naphthalene ring is sulfonated using sulfuric acid to introduce the sulfonic acid group.

    Methoxylation: The sulfonated naphthalene is then reacted with methanol in the presence of a catalyst to introduce the methoxy group.

    Amidation: The final step involves the reaction of the methoxy-substituted naphthalene sulfonic acid with 2-methylaniline under acidic conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or sodium methoxide (NaOMe).

Major Products Formed

    Oxidation: Formation of 4-hydroxy-N-(2-methylphenyl)naphthalene-1-sulfonamide.

    Reduction: Formation of 4-methoxy-N-(2-methylphenyl)naphthylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes such as dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition disrupts bacterial growth and replication, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(2-phenoxyethyl)naphthalene-1-sulfonamide
  • Sulfamethazine
  • Sulfadiazine

Comparison

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide is unique due to its specific substitution pattern on the naphthalene ring and the presence of the 2-methylphenyl moiety

Properties

IUPAC Name

4-methoxy-N-(2-methylphenyl)naphthalene-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-13-7-3-6-10-16(13)19-23(20,21)18-12-11-17(22-2)14-8-4-5-9-15(14)18/h3-12,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUFKTLWYHHRRGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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